![molecular formula C7H8F6O3 B14662062 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol CAS No. 51125-44-1](/img/structure/B14662062.png)
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl groups and a dioxolane ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation. It is often used in various industrial and scientific applications due to these properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol typically involves the reaction of trifluoroacetic acid with ethylene glycol in the presence of a catalyst The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxolane ring
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products are ethers and esters.
Wissenschaftliche Forschungsanwendungen
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly for its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The dioxolane ring provides structural stability, preventing the compound from undergoing rapid degradation.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Bis(trifluoromethyl)-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane
- 1,3-Dioxolane
Comparison:
- 2,2-Bis(trifluoromethyl)-1,3-dioxolane: Similar in structure but lacks the ethan-1-ol group, making it less versatile in certain applications.
- 2,2-Dimethyl-1,3-dioxolane: Contains methyl groups instead of trifluoromethyl groups, resulting in different chemical properties such as lower thermal stability.
- 1,3-Dioxolane: Lacks the trifluoromethyl groups, making it less resistant to oxidation and thermal degradation.
The unique combination of trifluoromethyl groups and the dioxolane ring in 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol provides it with enhanced stability and resistance to chemical reactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
51125-44-1 |
|---|---|
Molekularformel |
C7H8F6O3 |
Molekulargewicht |
254.13 g/mol |
IUPAC-Name |
2-[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C7H8F6O3/c8-6(9,10)5(7(11,12)13)15-3-4(16-5)1-2-14/h4,14H,1-3H2 |
InChI-Schlüssel |
RKSMNCOFILYXRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(O1)(C(F)(F)F)C(F)(F)F)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


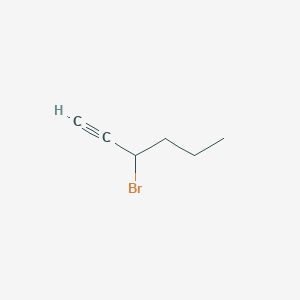
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)

![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
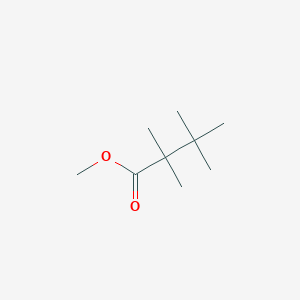
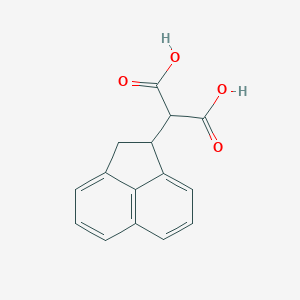
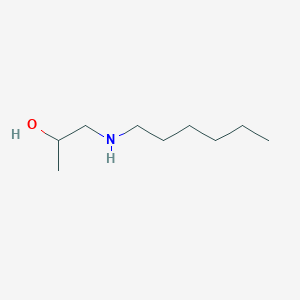
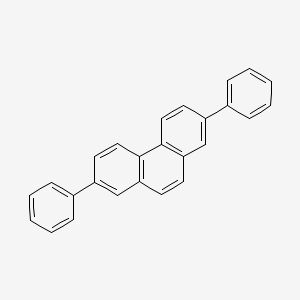
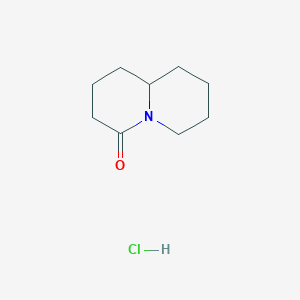
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
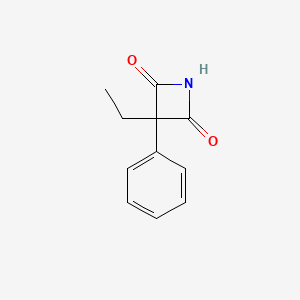
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)

![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)
